2,2'-Bis(diphenylphosphino)-6,6'-dimethylbiphenyl

描述

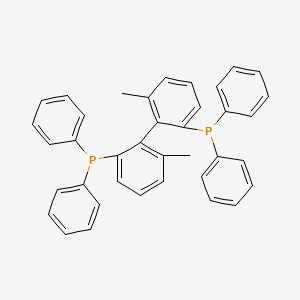

2,2'-Bis(diphenylphosphino)-6,6'-dimethylbiphenyl is a chiral biphenyl-based diphosphine ligand characterized by two diphenylphosphine groups at the 2,2'-positions and methyl substituents at the 6,6'-positions of the biphenyl backbone. This ligand, often referred to in literature as BIPHEMP (though the full name is used here per user requirements), is a member of the atropisomeric diphosphine family, which are widely employed in asymmetric catalysis due to their ability to induce high enantioselectivity in transition metal-catalyzed reactions . Its synthesis involves Ullmann coupling and resolution strategies, ensuring enantiopurity for applications in hydrogenation, isomerization, and cross-coupling reactions . The methyl groups at the 6,6'-positions provide moderate steric bulk while maintaining electron-donating properties, making it versatile in modulating metal center reactivity .

属性

IUPAC Name |

[2-(2-diphenylphosphanyl-6-methylphenyl)-3-methylphenyl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32P2/c1-29-17-15-27-35(39(31-19-7-3-8-20-31)32-21-9-4-10-22-32)37(29)38-30(2)18-16-28-36(38)40(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h3-28H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLQQRGHOPIIMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(diphenylphosphino)-6,6’-dimethylbiphenyl typically involves the reaction of 6,6’-dimethylbiphenyl with diphenylphosphine chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control helps in achieving consistent results.

化学反应分析

Types of Reactions

2,2’-Bis(diphenylphosphino)-6,6’-dimethylbiphenyl undergoes various types of reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced to form secondary phosphines.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Halogenating agents like bromine or chlorine.

Major Products

Oxidation: Phosphine oxides.

Reduction: Secondary phosphines.

Substitution: Various substituted biphenyl derivatives.

科学研究应用

2,2’-Bis(diphenylphosphino)-6,6’-dimethylbiphenyl is used in a wide range of scientific research applications:

Chemistry: As a ligand in transition metal catalysis, it facilitates reactions such as hydrogenation, hydroformylation, and cross-coupling.

Biology: It is used in the synthesis of biologically active molecules and in studying enzyme mechanisms.

Medicine: The compound is involved in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: It is used in the production of fine chemicals and materials, including polymers and electronic materials

作用机制

The mechanism of action of 2,2’-Bis(diphenylphosphino)-6,6’-dimethylbiphenyl involves its coordination to transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The compound’s ability to stabilize metal centers and provide a chiral environment is crucial for its effectiveness in asymmetric catalysis .

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Profiles

The ligand’s performance is influenced by substituents on the biphenyl backbone and phosphine groups. Key comparisons include:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The methyl groups in BIPHEMP provide weaker electron-donating effects compared to methoxy groups in MeO-BIPHEP, which enhances metal-ligand electron density and stabilizes electron-deficient intermediates . Conversely, DIFLUORPHOS incorporates electron-withdrawing fluorine atoms, favoring oxidative addition steps in cross-couplings .

- Steric Effects : BIPHEMP’s methyl groups create a less congested environment than BINAP’s naphthyl backbone, enabling faster substrate access in hydrogenation . SYNPHOS, with its dioxane ring, restricts axial rotation, improving enantiocontrol in asymmetric additions .

Catalytic Performance

- Hydrogenation : BIPHEMP-based Ru complexes exhibit superior activity in diketone hydrogenation (e.g., pentane-2,4-dione) compared to BINAP, achieving >95% enantiomeric excess (ee) due to optimal steric tuning . MeO-BIPHEP shows comparable efficiency but requires higher catalyst loadings in Pd-mediated isomerizations .

- Cross-Couplings : In Suzuki–Miyaura reactions, BIPHEMP underperforms compared to SegPhos (a benzodioxole-based ligand), which provides stronger π-π interactions for stabilizing transition states .

- Conjugate Additions: SYNPHOS and DIFLUORPHOS outperform BIPHEMP in Cu-catalyzed additions to enones, as their electron-rich or electron-deficient backbones better stabilize radical or ionic intermediates .

Industrial Relevance

BIPHEMP is favored for scalable syntheses due to its air stability and cost-effective preparation . However, DIFLUORPHOS and SYNPHOS are prioritized in pharmaceutical manufacturing for reactions requiring extreme enantioselectivity (e.g., chiral alcohol synthesis) .

生物活性

2,2'-Bis(diphenylphosphino)-6,6'-dimethylbiphenyl (commonly referred to as "biphemp") is a bidentate ligand that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. Its unique structural properties allow it to interact with metal centers, facilitating a range of chemical reactions. This article explores the biological activity of biphemp, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C26H26P2

- CAS Number : 90809-08-8

- Molecular Weight : 434.46 g/mol

Biphemp acts primarily as a ligand in coordination chemistry. Its biological activity is often mediated through its interaction with transition metals, forming complexes that can exhibit various biological effects. The mechanism typically involves:

- Coordination to Metal Centers : Biphemp forms stable complexes with metals such as ruthenium and palladium, which can catalyze reactions relevant to drug development.

- Modulation of Enzyme Activity : Some metal complexes are known to inhibit or activate specific enzymes, which can lead to therapeutic effects.

Anticancer Activity

Research indicates that biphemp and its metal complexes have potential anticancer properties. For instance:

- Ruthenium Complexes : Studies have shown that ruthenium complexes containing biphemp exhibit significant cytotoxicity against various cancer cell lines. These complexes can induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways .

Antimicrobial Properties

Biphemp's metal complexes have also been investigated for their antimicrobial activity:

- Mechanism : The interaction between metal ions and bacterial cell membranes can disrupt cellular integrity, leading to bacterial death. Some studies report that biphemp-derived complexes show effectiveness against both Gram-positive and Gram-negative bacteria .

Case Study 1: Ruthenium-Biphemp Complexes

A study published in 2022 highlighted the synthesis of a ruthenium complex with biphemp as a catalyst for the hydrogenation of diketones. It was found to be highly enantioselective, indicating potential applications in asymmetric synthesis relevant to drug development .

Case Study 2: In Vivo Studies on Anticancer Effects

In vivo studies demonstrated that mice treated with biphemp-ruthenium complexes showed reduced tumor growth compared to controls. The study indicated that these complexes could effectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Data Table: Biological Activities of Biphemp Complexes

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2'-bis(diphenylphosphino)-6,6'-dimethylbiphenyl, and how is purity ensured?

- Methodology : The ligand is typically synthesized via imine condensation of N,N'-(6,6'-dimethylbiphenyl-2,2'-diyl)diamine with aldehydes, followed by phosphorylation. For example, Pd(II) complexes are formed by reacting the ligand precursor with Pd(COD)Cl₂ at 0°C in high yield . Purification involves recrystallization or column chromatography under inert conditions to prevent oxidation. Purity (>97%) is verified via ³¹P NMR and HPLC analysis .

Q. Which characterization techniques are critical for confirming the structural integrity of this ligand?

- Methodology :

- X-ray crystallography resolves stereochemistry and bond angles (e.g., C-P bond distances ~1.8 Å and biphenyl torsion angles <30°) .

- ³¹P NMR identifies coordination shifts (Δδ ~5–10 ppm upon metal binding).

- Vibrational Circular Dichroism (VCD) detects aggregation effects, as dimerization can alter spectral features .

Q. How should this air-sensitive ligand be stored and handled in catalytic studies?

- Methodology : Store under argon or nitrogen at –20°C to prevent oxidation. Use Schlenk-line techniques for ligand transfer. Prior to catalysis, activate the ligand by stirring with a reducing agent (e.g., NaBH₄) to eliminate oxidized phosphine byproducts .

Advanced Research Questions

Q. How does modifying the substituents on the biphenyl backbone influence enantioselectivity in asymmetric hydrogenation?

- Methodology :

- Compare enantiomeric excess (ee) in Ru-catalyzed hydrogenation using derivatives like 6,6'-tetramethoxy or dichloro analogs (e.g., (R)-Cl-MeO-BIPHEP achieves >95% ee for prochiral ketones).

- Steric effects from methyl groups enhance substrate-ligand π-π interactions, while electron-donating methoxy groups improve metal-ligand binding kinetics .

- Table 1 : Ligand Performance in Asymmetric Hydrogenation

| Ligand Derivative | Substrate | ee (%) | Reference |

|---|---|---|---|

| 6,6'-dimethyl | Naproxen precursor | 92 | |

| 5,5'-dichloro-6,6'-OMe | α-Ketoester | 98 | |

| 3,3'-bibenzo[b]thiophene | β-Oxoester | 96 |

Q. How can researchers resolve contradictions in catalytic activity between Pd and Ru complexes of this ligand?

- Methodology :

- Kinetic studies : Monitor reaction rates (e.g., Pd complexes show faster oxidative addition but slower reductive elimination vs. Ru).

- DFT calculations : Compare metal-ligand bond dissociation energies (e.g., Ru-P bonds are ~15 kcal/mol stronger than Pd-P).

- Spectroscopic probes : Use in-situ IR to track CO stretching frequencies in metal-carbonyl intermediates .

Q. What strategies mitigate low enantioselectivity in hydrogenation when using this ligand?

- Methodology :

- Additive screening : Chiral additives (e.g., camphorsulfonic acid) can stabilize transition states.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve ee by 10–15% via dipole interactions.

- Ligand tuning : Introduce bulkier aryl groups (e.g., 3,5-xylyl) to restrict substrate binding conformations .

Q. How does ligand aggregation impact catalytic performance, and how is this analyzed?

- Methodology :

- Dynamic Light Scattering (DLS) quantifies aggregate size (e.g., dimers vs. tetramers).

- Kinetic profiling : Compare turnover frequencies (TOF) at varying ligand concentrations. Aggregation reduces TOF by 30–50% due to steric blocking .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。